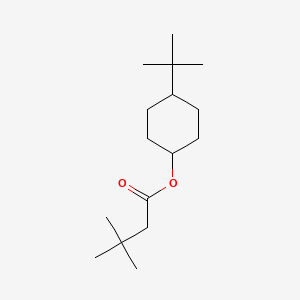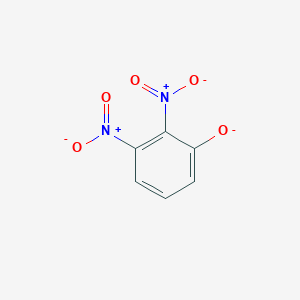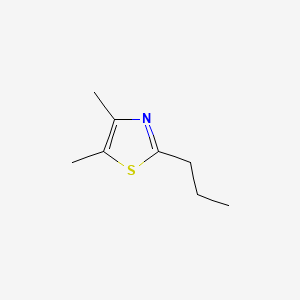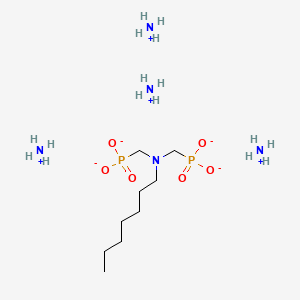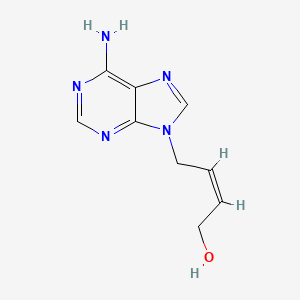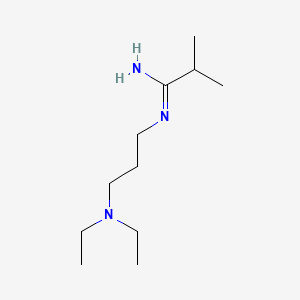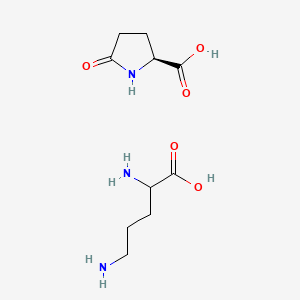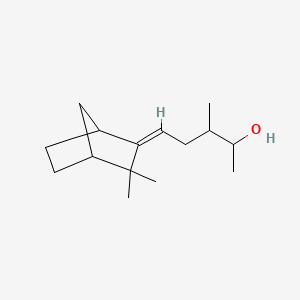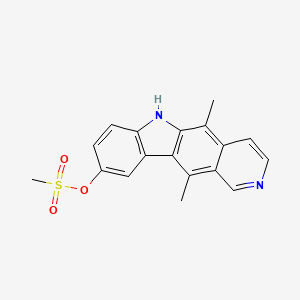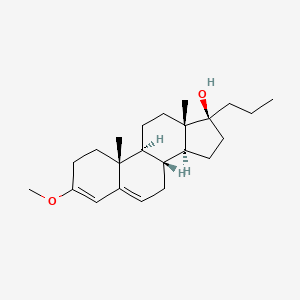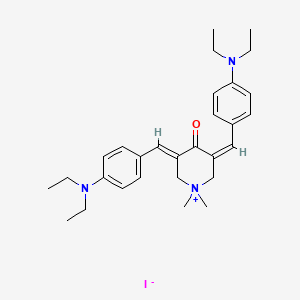
3,5-Bis((4-(diethylamino)phenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis((4-(diethylamino)phenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis((4-(diethylamino)phenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often include the use of specific solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis((4-(diethylamino)phenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and the purity of the final product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the compound’s structure.
Scientific Research Applications
3,5-Bis((4-(diethylamino)phenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties and its ability to interact with biological targets. In industry, it is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Bis((4-(diethylamino)phenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Understanding these interactions is crucial for developing new therapeutic applications and optimizing the compound’s efficacy and safety.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3,5-Bis((4-(diethylamino)phenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide include other piperidinium derivatives and compounds with similar functional groups. Examples include 3,5-Bis[4-(diethylamino)benzylidene]-1-methyl-4-piperidone and 3,5-Bis[4-(diethylamino)cinnamylidene]-1-methyl-4-piperidone .
Uniqueness: What sets this compound apart from similar compounds is its specific chemical structure, which imparts unique properties and reactivity. This uniqueness makes it a valuable compound for various applications, from scientific research to industrial processes.
Properties
CAS No. |
142816-72-6 |
|---|---|
Molecular Formula |
C29H40IN3O |
Molecular Weight |
573.6 g/mol |
IUPAC Name |
(3Z,5E)-3,5-bis[[4-(diethylamino)phenyl]methylidene]-1,1-dimethylpiperidin-1-ium-4-one;iodide |
InChI |
InChI=1S/C29H40N3O.HI/c1-7-30(8-2)27-15-11-23(12-16-27)19-25-21-32(5,6)22-26(29(25)33)20-24-13-17-28(18-14-24)31(9-3)10-4;/h11-20H,7-10,21-22H2,1-6H3;1H/q+1;/p-1/b25-19-,26-20+; |
InChI Key |
ZNCMAKURCNUNLQ-LIWOQTQHSA-M |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/2\C[N+](C/C(=C/C3=CC=C(C=C3)N(CC)CC)/C2=O)(C)C.[I-] |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C[N+](CC(=CC3=CC=C(C=C3)N(CC)CC)C2=O)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


